1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide
説明
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006 as a weight loss drug. However, due to its adverse effects, it was withdrawn from the market in 2008. Since then, it has been extensively studied for its potential therapeutic uses in various fields of research.
作用機序
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). It binds to the receptor and prevents the activation of the endocannabinoid system, which is involved in the regulation of appetite, mood, and pain perception. By blocking the CB1 receptor, this compound reduces the intake of food and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces food intake, body weight, and adiposity in animal models of obesity. It also improves glucose and lipid metabolism, reduces insulin resistance, and increases insulin sensitivity. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. It has also been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, its use is limited by its adverse effects, which include nausea, vomiting, anxiety, depression, and suicidal ideation.
将来の方向性
There are several future directions for the study of 1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide. One potential application is in the treatment of addiction, particularly to drugs of abuse such as cocaine and opioids. This compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Another potential application is in the treatment of anxiety and depression, as this compound has been shown to have anxiolytic and antidepressant effects. Finally, there is ongoing research into the development of new CB1 receptor antagonists with improved safety profiles and therapeutic efficacy.
科学的研究の応用
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide has been studied extensively for its potential therapeutic uses in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to have potential applications in the treatment of obesity, addiction, anxiety, depression, and pain.
特性
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(22-19-9-4-12-21-16-19)18-10-13-23(14-11-18)27(25,26)15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9,12,16,18H,5,8,10-11,13-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDFFWLXQJECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。